Methyl 3-amino-5-cyclopropylpentanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-amino-5-cyclopropylpentanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)5-4-7-2-3-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
GSRKFHPYDKQYNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCC1CC1)N |
Origin of Product |
United States |
Advanced Synthesis of Methyl 3 Amino 5 Cyclopropylpentanoate
Asymmetric Catalytic Approaches
Asymmetric synthesis is crucial for producing enantiomerically pure this compound, which is often required for biological applications. One potential route involves the asymmetric conjugate addition of an amine source to a cyclopropyl-containing α,β-unsaturated ester.
A hypothetical asymmetric synthesis could employ a chiral catalyst, such as a copper-bisoxazoline complex, to control the stereochemical outcome of the Michael addition of benzylamine (B48309) to methyl 5-cyclopropylpent-2-enoate. This would be followed by the removal of the benzyl (B1604629) protecting group.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂-(S,S)-Ph-BOX | CH₂Cl₂ | 0 | 12 | 85 | 92 |
| 2 | Cu(OAc)₂-(R,R)-iPr-BOX | Toluene | -20 | 24 | 78 | 88 |
| 3 | Ni(acac)₂-Chiral Ligand | THF | RT | 18 | 91 | 95 |
This is a hypothetical data table based on typical results for such reactions.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A plausible MCR for the synthesis of this compound could be a variation of the Mannich reaction.
This could involve the reaction of cyclopropylacetaldehyde, methyl acetoacetate, and an ammonia (B1221849) source in the presence of a catalyst. This approach would assemble the core structure of the target molecule in a convergent manner.
| Entry | Aldehyde | β-Ketoester | Amine Source | Catalyst | Yield (%) |
| 1 | Cyclopropylacetaldehyde | Methyl acetoacetate | NH₄OAc | Proline | 65 |
| 2 | Cyclopropylacetaldehyde | Methyl acetoacetate | NH₄Cl | Thiourea (B124793) | 72 |
| 3 | Cyclopropylacetaldehyde | Methyl acetoacetate | (NH₄)₂CO₃ | Lewis Acid | 58 |
This is a hypothetical data table based on typical results for such reactions.
Synthetic Methodologies for Methyl 3 Amino 5 Cyclopropylpentanoate
Enantioselective and Diastereoselective Synthetic Routes
Achieving high levels of enantiomeric and diastereomeric purity is critical in the synthesis of chiral molecules like Methyl 3-amino-5-cyclopropylpentanoate. Various strategies have been developed to introduce the desired stereochemistry during the synthetic sequence.
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. For molecules containing a cyclopropyl (B3062369) ring, rhodium-catalyzed reactions are a prominent strategy. The catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates has been achieved using chiral rhodium complexes, affording products in high yields and with excellent enantiomeric ratios, often as single diastereoisomers. rsc.org Another approach involves the use of a chiral (Salen)Ru(II) catalyst for asymmetric cyclopropanation, which can be a key step in synthesizing trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov Furthermore, ruthenium-catalyzed asymmetric hydrogenation of unsaturated precursors, such as (Z)-α-methyl-β-cyclopropylcinnamates, provides a pathway to enantio- and diastereopure α-methyl-β-cyclopropyldihydrocinnamates. nih.gov
Table 1: Asymmetric Catalysis Approaches for Related Structures
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| Chiral Rhodium Complex | Asymmetric synthesis of cyclopropyl α-amino carboxylates | High yields, excellent enantiomeric ratios, single diastereoisomers. rsc.org |
| Chiral (Salen)Ru(II) Complex | Asymmetric cyclopropanation | Synthesis of trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino acids. For instance, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary for the synthesis of optically active amino acids. tcichemicals.com The general principle involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org Camphorsultam is another effective chiral auxiliary that has been shown to provide high asymmetric induction in reactions like Michael additions. wikipedia.org
Enzymatic Biocatalysis for Stereospecific Transformations
While specific applications of enzymatic biocatalysis for the synthesis of this compound are not detailed in the provided search results, this methodology is a powerful tool for creating stereospecific centers in chiral molecules. Enzymes can catalyze reactions with high enantioselectivity and diastereoselectivity under mild conditions, making them an attractive option for green chemistry approaches.
Organocatalytic Strategies for Asymmetric Induction
Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. This field has seen rapid growth and offers a metal-free alternative to traditional catalysis. For the synthesis of related structures, organocatalytic Michael additions are particularly relevant. For example, the conjugate addition of nitromethane (B149229) to α,β-unsaturated aldehydes, catalyzed by O-TMS-protected prolinol, can furnish Michael adducts with excellent enantioselectivity, which can then be converted to the desired amino acid derivatives. mdpi.com Takemoto's thiourea (B124793) catalysts have also been employed for the Michael reaction of nitroalkenes with diethyl malonate, yielding the adducts in high enantiomeric excess. mdpi.com
Stereocontrolled Functionalization of Precursors
The stereoselective functionalization of pre-existing chiral molecules is another key strategy for synthesizing complex targets like this compound.
Stereoselective Alkylation Reactions
Stereoselective alkylation of enolates derived from amino acids is a common method for introducing new stereocenters. Chiral auxiliaries are often employed to control the facial selectivity of the incoming electrophile. wikipedia.org For example, the diastereoselective alkylation of diketopiperazine templates has been used to synthesize quaternary α-amino acids. researchgate.net Palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds is an emerging technique for the stereoselective synthesis of β-alkylated α-amino acids. nih.gov This method allows for the direct functionalization of C-H bonds, offering a more atom-economical approach.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
| (Z)-α-methyl-β-cyclopropylcinnamates |
| α-methyl-β-cyclopropyldihydrocinnamates |
Stereoselective Amination Reactions
Introducing the amino group at the C-3 position with a specific stereochemistry is a critical step in the synthesis of chiral this compound. Several advanced methods are employed to achieve high enantioselectivity.
Asymmetric Hydrogenation : One of the most efficient methods for preparing β-amino acid derivatives is the asymmetric hydrogenation of β-enamine esters. nih.govacs.org This reaction involves the reduction of a carbon-carbon double bond in an enamine precursor using hydrogen gas and a chiral catalyst. Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands, such as Josiphos or BINAP, are often used. nih.gov A key advantage of this approach is the ability to perform the reaction on unprotected enamines, which eliminates the need for protection and deprotection steps, making the synthesis more atom-economical. nih.gov This method can yield β-amino esters with high enantiomeric excess (ee), often in the range of 93-97%. nih.gov
Chiral Auxiliary-Mediated Synthesis : Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of β-amino acids, an achiral starting material can be condensed with a chiral auxiliary, such as a chiral oxazolidinone or a derivative of pseudoephedrine, to form an intermediate. wikipedia.org Subsequent reactions, like alkylation or conjugate addition, proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For instance, N-tert-butanesulfinyl imines derived from aldehydes can undergo stereodivergent allylations to create the desired stereochemistry before further functional group transformations. thieme-connect.com
Enzymatic Resolution : Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. nih.gov ω-Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov For the synthesis of β-amino esters, a kinetic resolution process can be employed. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture of the amino ester, converting it into another compound (e.g., through acylation or deamination). nih.govresearchgate.net This allows for the separation of the unreacted, enantiomerically enriched ester. This method can achieve excellent enantiomeric excess (>99%) with conversions around 50%. nih.gov
Regioselective Esterification Techniques
The formation of the methyl ester in this compound from its corresponding carboxylic acid is a fundamental transformation. While "regioselectivity" is a primary concern in molecules with multiple carboxylic acid groups, in this case, the challenge lies in achieving selective esterification without promoting unwanted side reactions, such as polymerization or reactions at the amino group. nih.gov Therefore, the choice of esterification method is often dictated by the presence of a protecting group on the amine.
If the amine is protected (see Section 3.4), standard esterification methods can be employed with high efficiency:
Fischer Esterification : This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using an excess of methanol.
Diazomethane (B1218177) : Reacting the carboxylic acid with diazomethane provides a clean and quantitative conversion to the methyl ester under mild conditions. However, diazomethane is toxic and explosive, limiting its use to small-scale laboratory synthesis.
Alkyl Halides : The carboxylate salt of the amino acid can be reacted with a methylating agent like methyl iodide. This is typically done after protecting the amine to prevent N-alkylation.
When the amine is unprotected, conditions must be carefully chosen to avoid N-methylation or other side reactions. One common approach is to use thionyl chloride (SOCl₂) in methanol. The thionyl chloride first reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, activating it for nucleophilic attack by methanol, while also protonating the amine to protect it as an ammonium (B1175870) salt, thus preventing it from reacting.
Multi-Component Reactions (MCRs) for Convergent Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rasayanjournal.co.in This approach offers significant advantages in terms of step economy, reduced waste, and operational simplicity.
For the synthesis of β-amino esters, the Mannich reaction is a cornerstone MCR. rasayanjournal.co.innih.govrsc.org The classic Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde and a primary or secondary amine. rasayanjournal.co.in To synthesize a β-amino ester like this compound, a variation known as the Mukaiyama-Mannich reaction can be used. This involves the reaction of:
An aldehyde (e.g., cyclopropylacetaldehyde).
An amine (e.g., ammonia (B1221849) or a protected amine equivalent).
A ketene (B1206846) silyl (B83357) acetal derived from methyl acetate.
These components react in the presence of a Lewis acid catalyst to form the β-amino ester backbone in a single, convergent step. organic-chemistry.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the enolate equivalent (the ketene silyl acetal). The development of asymmetric versions of the Mannich reaction, using chiral catalysts, allows for the direct formation of enantiomerically enriched β-amino esters. organic-chemistry.org
Protecting Group Strategies for Amine and Carboxylate Functionalities
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. neliti.com For the synthesis of this compound, both the amine and carboxylate functionalities may require protection depending on the synthetic route. nih.gov
The primary goal of a protecting group strategy is orthogonality, which means that different protecting groups can be removed under distinct conditions without affecting each other. neliti.comiris-biotech.de
Amine Protecting Groups: The nucleophilic nature of the amino group requires it to be protected during reactions such as esterification or C-C bond formation involving strong bases or electrophiles. Common amine protecting groups include:
tert-Butoxycarbonyl (Boc) : Widely used due to its stability under a variety of conditions. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com
9-Fluorenylmethyloxycarbonyl (Fmoc) : This group is stable to acidic conditions but is cleaved under mild basic conditions, often using a solution of piperidine (B6355638) in DMF. creative-peptides.com Its orthogonality with the acid-labile Boc and t-Bu groups makes it very valuable in complex syntheses. iris-biotech.de
Benzyloxycarbonyl (Cbz or Z) : This group is stable to both mild acid and base but is removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process that is generally clean and efficient.
Carboxylate Protecting Groups: While the target molecule is a methyl ester, intermediate steps may require the carboxylic acid to be protected in a different form, especially if harsh conditions are needed to modify another part of the molecule.
Benzyl (B1604629) (Bn) Ester : Formed by reacting the carboxylic acid with benzyl alcohol. Like the Cbz group, it is removed by catalytic hydrogenation.
tert-Butyl (tBu) Ester : This ester is resistant to basic and nucleophilic conditions but is easily cleaved with strong acids like TFA, making it orthogonal to the Fmoc group. iris-biotech.de
Chemical Reactivity and Derivatization Studies of Methyl 3 Amino 5 Cyclopropylpentanoate
Transformations at the Amine Functionality
The primary amine group in methyl 3-amino-5-cyclopropylpentanoate serves as a versatile handle for the introduction of various substituents, leading to the formation of a wide array of derivatives.
Acylation Reactions for Amide Formation
The nucleophilic nature of the primary amine readily allows for acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to yield the corresponding amides. These reactions are fundamental in peptide synthesis and the creation of complex molecular architectures. The general scheme for this transformation involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Resulting Amide Structure |
| Acetyl Chloride | N-(1-cyclopropyl-3-(methoxycarbonyl)propyl)acetamide |
| Benzoyl Chloride | Methyl 3-(benzamido)-5-cyclopropylpentanoate |
| Acetic Anhydride | N-(1-cyclopropyl-3-(methoxycarbonyl)propyl)acetamide |
Sulfonylation Reactions for Sulfonamide Synthesis
In a similar fashion to acylation, the amine can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This functional group is a key component in many therapeutic agents. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
Alkylation of the Amino Group
The introduction of alkyl groups to the amino functionality can be achieved through reactions with alkyl halides. This process can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. These reactions typically require a base to neutralize the hydrogen halide formed as a byproduct.
Cyclization Reactions involving the Amino Group
The presence of both an amine and an ester group within the same molecule opens up the possibility for intramolecular cyclization reactions to form lactams, which are cyclic amides. These reactions are often promoted by heat or the use of specific reagents that facilitate the intramolecular aminolysis of the ester. The ring size of the resulting lactam is dependent on the carbon chain separating the reacting functional groups.
Modifications at the Ester Moiety
The methyl ester group of this compound provides another site for chemical modification, most notably through hydrolysis to the corresponding carboxylic acid.
Saponification to Carboxylic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-amino-5-cyclopropylpentanoic acid, is a fundamental transformation. This reaction, commonly referred to as saponification, is typically carried out under basic conditions, for instance, using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide or lithium hydroxide, followed by an acidic workup to protonate the carboxylate salt. This conversion is a critical step in the synthesis of various derivatives where a free carboxylic acid is required for subsequent coupling reactions or other transformations.
Transesterification Reactions
Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this process involves the substitution of the methyl group (-CH₃) of the ester with a different alkyl or aryl group from an alcohol (R-OH). The reaction is typically reversible and can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Strong acids catalyze the reaction by protonating the carbonyl oxygen of the ester, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by an alcohol. wikipedia.org
Base-Catalyzed Transesterification: Base catalysis proceeds via the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. wikipedia.org The presence of the free amino group in the molecule can itself act as a base, potentially catalyzing the transesterification process, a phenomenon observed in poly(β-amino ester) systems. nih.gov
The reaction equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct as it forms. wikipedia.org The rate and yield of the reaction are influenced by the steric hindrance of both the reactant alcohol and the ester itself.
| Reactant Alcohol | Product | Typical Catalyst | General Conditions |
|---|---|---|---|
| Ethanol | Ethyl 3-amino-5-cyclopropylpentanoate | H₂SO₄ (catalytic) or NaOEt | Reflux in excess ethanol |
| Isopropanol | Isopropyl 3-amino-5-cyclopropylpentanoate | H₂SO₄ (catalytic) or NaOiPr | Reflux in excess isopropanol |
| Benzyl (B1604629) alcohol | Benzyl 3-amino-5-cyclopropylpentanoate | H₂SO₄, Ti(OiPr)₄ | Heating with removal of methanol |
| Ethylene glycol | 2-Hydroxyethyl 3-amino-5-cyclopropylpentanoate | Acid or base catalyst | Optimized for mono-esterification nih.gov |
Amidation with Primary and Secondary Amines
The conversion of esters to amides, known as aminolysis, is a direct method for forming amide bonds. masterorganicchemistry.com This reaction involves the nucleophilic acyl substitution of the ester's methoxy (B1213986) group with a primary or secondary amine. Generally, this transformation requires heating the ester with the amine, as amines are less nucleophilic than the corresponding alkoxides. masterorganicchemistry.com
The reaction of this compound with primary (R-NH₂) or secondary (R₂NH) amines yields the corresponding N-substituted 3-amino-5-cyclopropylpentanamide. The reactivity of the amine is a key factor; primary amines are typically more reactive than secondary amines due to reduced steric hindrance.
For more sensitive substrates or to achieve milder reaction conditions, direct amidation can be facilitated by specific reagents. For instance, alkali metal amidoboranes have been shown to enable the rapid and chemoselective amidation of esters at room temperature without the need for catalysts. nih.gov While coupling reagents like Dicyclohexylcarbodiimide (DCC) or HATU are standard for forming amide bonds from carboxylic acids and amines, their direct application to ester amidation is less common but conceptually related to activating the carbonyl group. luxembourg-bio.comhepatochem.com
| Reactant Amine | Product | General Conditions |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 3-amino-5-cyclopropylpentanamide (Primary Amide) | Heating with aqueous or alcoholic ammonia |
| Methylamine (B109427) (CH₃NH₂) | N-methyl-3-amino-5-cyclopropylpentanamide | Heating with methylamine solution |
| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-3-amino-5-cyclopropylpentanamide | Heating with diethylamine, often neat or in a sealed tube |
| Aniline (C₆H₅NH₂) | N-phenyl-3-amino-5-cyclopropylpentanamide | Heating with aniline, potentially with a catalyst |
Reduction to Alcohol
The ester functional group in this compound can be reduced to a primary alcohol, yielding 3-amino-5-cyclopropylpentan-1-ol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.
The most common and effective reagent for this purpose is Lithium aluminum hydride (LiAlH₄). um.edu.my The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum alkoxide complex. Other powerful reducing agents, such as borane (B79455) complexes (e.g., BH₃·THF or borane-dimethyl sulfide), are also capable of reducing esters to alcohols. um.edu.my A method using zinc borohydride (Zn(BH₄)₂) has also been reported for the reduction of amino esters to amino alcohols under specific conditions. google.com
| Reducing Agent | Solvent | Product | Key Considerations |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 3-amino-5-cyclopropylpentan-1-ol | Highly reactive; requires anhydrous conditions and careful workup. |
| Borane-dimethyl sulfide (B99878) (BH₃·SMe₂) | THF | 3-amino-5-cyclopropylpentan-1-ol | Also a powerful reducing agent; offers different selectivity profiles in some cases. |
| Zinc borohydride (Zn(BH₄)₂) | THF | 3-amino-5-cyclopropylpentan-1-ol | Reported for the reduction of amino esters. google.com |
Reactivity of the Cyclopropyl (B3062369) Group in the Aliphatic Chain
Ring-Opening Reactions
The cyclopropane (B1198618) ring is a three-membered carbocycle with significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under conditions that cleave carbon-carbon sigma bonds. This reactivity resembles that of a double bond in some respects.
Hydrogenolysis: Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can lead to the cleavage of the cyclopropane ring. This reaction opens the ring to form a more stable acyclic alkane. The cleavage can occur at different C-C bonds within the ring, potentially leading to a mixture of products. For the 3-amino-5-cyclopropylpentanoate structure, hydrogenolysis could yield derivatives of n-octanoic acid.
Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile or undergo rearrangement, resulting in ring-opened products.
Radical Reactions: The cyclopropyl group can undergo ring-opening via radical intermediates. beilstein-journals.org For example, a cyclopropyl-substituted carbon radical can rearrange to a more stable homoallylic radical. beilstein-journals.org
It is important to note that these reactions often require more forcing conditions than those needed to alter the amino or ester groups, indicating a degree of stability of the cyclopropyl moiety under many standard synthetic transformations. sci-hub.se
| Condition | Mechanism | Potential Product Type |
|---|---|---|
| H₂ / Pd/C, high pressure/temp | Hydrogenolysis | Mixture of linear and branched octanoate (B1194180) derivatives |
| Strong Brønsted or Lewis acids | Carbocationic | Halogenated or rearranged acyclic products |
| Radical initiators (e.g., AIBN) | Radical rearrangement | Unsaturated acyclic products |
Functionalization of the Cyclopropyl Ring
Direct functionalization of an existing, unactivated cyclopropane ring without inducing ring-opening is a significant synthetic challenge. The C-H bonds on the cyclopropane ring are generally unreactive, and the C-C bonds are prone to cleavage. However, modern synthetic methods have provided pathways for such transformations.
C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization could potentially be applied. For example, palladium-catalyzed reactions have been used for the intramolecular functionalization of cyclopropyl α-amino acid derivatives, demonstrating that under specific conditions, the ring can remain intact. sci-hub.se Such reactions would likely require a directing group to achieve regioselectivity.
Radical Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide) could introduce a halogen onto the cyclopropyl ring, which could then serve as a handle for further modifications via substitution or cross-coupling reactions. However, achieving selectivity and avoiding ring-opening would be challenging.
The development of novel methods for installing and functionalizing cyclopropane-containing amino acids is an active area of research, driven by the unique conformational constraints these structures impart on peptides. digitellinc.com
Stereochemical Stability and Epimerization Studies
This compound possesses a stereocenter at the C3 carbon, which bears the amino group. The stability of this stereocenter is crucial during chemical transformations.
Epimerization is the change in configuration at one of several stereogenic centers in a molecule. nih.gov In the context of esters, the most common pathway for epimerization occurs at the α-carbon (the carbon adjacent to the carbonyl group) via a deprotonation-reprotonation mechanism that proceeds through a planar, achiral enolate intermediate. libretexts.org
For this compound, the α-carbon is C2. Under basic conditions, a proton at C2 could be abstracted to form an enolate. If C2 were chiral, this process would lead to racemization or epimerization. However, the primary stereocenter in this molecule is at the β-carbon (C3).
The C-H bond at the β-carbon (C3) is not acidic and does not participate in enolate formation. Therefore, the stereocenter at C3 is configurationally stable under typical basic conditions that might cause epimerization at an α-carbon. Epimerization at the C3 position would require a different, higher-energy pathway, such as a retro-Michael/Michael-addition sequence, which is unlikely under standard reaction conditions.
Studies on related β-amino esters have shown that they are generally stable to epimerization at the β-position during many synthetic operations. While the synthesis of complex molecules containing base-sensitive stereocenters is always a concern, the β-amino ester motif is considered relatively robust compared to the α-amino ester counterpart, where the α-proton is readily abstracted. nih.gov
Applications As a Versatile Synthetic Building Block
Precursor in Complex Molecule Synthesis
The distinct functional handles of Methyl 3-amino-5-cyclopropylpentanoate make it a valuable precursor for the synthesis of elaborate molecules. The nucleophilic amino group and the electrophilic ester group can participate in a variety of bond-forming reactions, while the cyclopropyl (B3062369) ring introduces conformational rigidity and unique stereochemical properties into the target structures.
The incorporation of non-natural amino acids like this compound into peptide sequences is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.gov As a β-amino acid, its inclusion extends the peptide backbone by one methylene (B1212753) unit compared to natural α-amino acids, which can alter biological properties and improve metabolic stability. illinois.eduresearchgate.net
The cyclopropane (B1198618) moiety provides significant conformational constraint, affecting the secondary structure and flexibility of the peptide sequence. nih.gov This rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for specific biological targets. nih.gov Furthermore, cyclopropyl-containing peptidomimetics have been investigated for a range of therapeutic applications, including their potential as anti-tumor and antiviral agents. The use of chiral, substituted cyclopropane derivatives allows for precise directional control of side chains, a feature that is highly valuable in rational drug design. nih.gov
β-Amino esters are well-established and versatile intermediates for the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ester, allows it to undergo intramolecular cyclization or participate in intermolecular condensation reactions to form various ring systems. These heterocyclic frameworks are ubiquitous in natural products, pharmaceuticals, and agrochemicals. rsc.orgrsc.orgresearchgate.net
For instance, β-amino esters can be converted into β-lactams (azetidin-2-ones), which are core components of many important antibiotics. beilstein-journals.org Other potential transformations include the synthesis of pyridines, pyrroles, oxazoles, and imidazoles through various cyclization strategies. rsc.orgrsc.org The specific heterocyclic product depends on the reaction conditions and the other reagents involved.
| Heterocycle Class | Synthetic Approach from β-Amino Ester | Potential Product from this compound |
| β-Lactams | Intramolecular cyclization, often mediated by a Grignard reagent or a base like LDA. beilstein-journals.org | 4-(2-cyclopropylethyl)azetidin-2-one |
| Dihydropyridinones | Reaction with α,β-unsaturated carbonyl compounds. | Cyclopropyl-substituted dihydropyridinone |
| Pyrrolidinones | Reaction with haloacetonitriles followed by cyclization. nih.gov | Cyclopropyl-substituted pyrrolidinone |
| Oxazoles | Phenyliodinediacetate (PIDA)-mediated intramolecular oxidative cyclization of the corresponding N-acylated derivative. rsc.org | Cyclopropyl-substituted oxazole |
The structural motifs found in this compound—specifically the β-amino acid backbone and the cyclopropyl group—are present in various biologically active natural products. acs.orgresearchgate.net Consequently, this compound serves as a valuable building block for the synthesis of natural product analogues, where structural modifications are made to improve potency, stability, or other pharmacokinetic properties.
A notable example is the use of β-cyclopropyl-modified β-alanines in the synthesis of analogues of cryptophycins, a class of depsipeptides with high activity against a broad spectrum of solid tumors. acs.org It was hypothesized that increasing the steric bulk around the ester bond in these molecules could enhance their stability and, therefore, their antitumor activity. acs.org By incorporating a building block like this compound, chemists can systematically probe structure-activity relationships and develop more effective therapeutic agents.
Chiral Pool Approach in Asymmetric Synthesis
The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure compounds from nature, such as amino acids and sugars, as starting materials. wikipedia.organkara.edu.tr This method efficiently transfers the existing chirality of the starting material to the final target molecule, avoiding the need for complex resolution steps or asymmetric catalysts. wikipedia.org
While this compound is not a naturally occurring amino acid, its synthesis can be achieved through various enantioselective methods, such as the asymmetric conjugate addition of amines or Mannich-type reactions, yielding a single enantiomer. acs.orgnih.govorganic-chemistry.orghilarispublisher.com Once obtained in enantiopure form, it becomes a valuable member of the synthetic chiral pool. It can be used to introduce a specific stereocenter at the β-position, which is then preserved throughout subsequent reactions to construct complex chiral molecules. ankara.edu.tr This approach is particularly useful when the target molecule's structure resembles that of the chiral building block. wikipedia.org
Development of Diverse Chemical Libraries
The creation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. Amino acids are excellent scaffolds for library design due to their multiple points of diversification. nih.govmdpi.com
This compound is an ideal scaffold for generating such libraries. It possesses three distinct functional regions that can be independently modified:
The Amino Group: The primary amine can be acylated, alkylated, sulfonylated, or used in reductive amination with a wide variety of aldehydes and ketones.
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol or reacted with organometallic reagents.
The Cyclopropyl Group: While less commonly modified, the cyclopropyl ring itself can be functionalized or can influence the reactivity and conformation of the final products.
By systematically combining different building blocks at these diversification points, a vast library of unique compounds can be rapidly synthesized from this single, versatile scaffold. acs.org
Role in Scaffold Design and Diversification
In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached. Amino acid-based hubs are considered versatile building blocks for the construction of such scaffolds. mdpi.com The structure of this compound provides a unique scaffold that combines a flexible alkyl chain with a rigid cyclopropane ring. This combination allows for the creation of molecules with well-defined three-dimensional shapes, which is crucial for selective binding to protein targets.
The diversification potential of this scaffold is significant. The orthogonal reactivity of the amine and ester groups allows for selective chemical transformations, enabling the controlled synthesis of complex derivatives. This strategic diversification is essential for optimizing the biological activity and physicochemical properties of a lead compound during the drug development process.
| Functional Group | Diversification Reaction | Reagent Examples | Resulting Functional Group |
| **Amine (-NH₂) ** | Acylation | Acid chlorides, Anhydrides | Amide |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |
| Ester (-COOCH₃) | Hydrolysis | LiOH, NaOH | Carboxylic Acid |
| Amidation (after hydrolysis) | Amines, Coupling reagents (e.g., HATU) | Amide | |
| Reduction | LiAlH₄, LiBH₄ | Primary Alcohol |
Computational and Theoretical Investigations
Conformational Analysis and Energy Landscapes
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis and energy landscapes of Methyl 3-amino-5-cyclopropylpentanoate. Therefore, detailed information regarding its stable conformers, rotational barriers, and potential energy surfaces is not available at this time. General principles of conformational analysis suggest that the molecule would exhibit multiple conformers due to the rotational freedom around the C-C single bonds in the pentanoate backbone and the orientation of the cyclopropyl (B3062369) and amino groups. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the amino group and the ester functionality would likely dictate the preferred conformations. A systematic conformational search using computational methods, such as molecular mechanics or ab initio calculations, would be necessary to identify the low-energy conformers and to construct a detailed energy landscape.
Electronic Structure Calculations
Specific electronic structure calculations for this compound are not documented in the searched literature.
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies focused on this compound were found in the available literature. DFT is a powerful computational method used to investigate the electronic properties of molecules. nih.gov Such studies, were they to be conducted, could provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties by calculating parameters like orbital energies, electron density distribution, and electrostatic potential.
Molecular Orbital Analysis
A detailed molecular orbital analysis of this compound is not available in the current body of scientific literature. A typical analysis would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental in predicting a molecule's reactivity towards electrophiles and nucleophiles and its behavior in chemical reactions.
Reaction Mechanism Studies of Key Transformations
There are no specific computational studies on the reaction mechanisms of key transformations involving this compound in the provided search results. Elucidating reaction pathways, identifying transition states, and calculating activation energies through computational methods are crucial for understanding and optimizing chemical syntheses.
Molecular Dynamics Simulations for Conformational Sampling
No molecular dynamics (MD) simulations specifically for this compound have been reported in the literature searched. MD simulations could provide a dynamic picture of the molecule's conformational flexibility over time, offering a more comprehensive understanding of its conformational space than static calculations alone.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-amino-5-cyclopropylpentanoate, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis of cyclopropane-containing compounds often involves ring-closing strategies or Grignard reactions. For example, cyclopropane rings can be formed via [2+1] cycloaddition using methylene transfer reagents (e.g., CH₂I₂/Zn-Cu). The amino and ester groups require protection during synthesis; tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are commonly used to prevent side reactions. Reaction parameters (temperature, catalyst, solvent polarity) should be systematically optimized. For instance, highlights the use of methylmagnesium bromide in ketone synthesis, suggesting analogous Grignard approaches for cyclopropane functionalization. Monitor reaction progress via TLC or NMR to ensure intermediate stability and final product purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm cyclopropane ring integrity (characteristic upfield shifts for protons on strained rings) and amino/ester group positioning.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula. Fragmentation patterns help identify functional groups.
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretching) and ~1700 cm⁻¹ (ester C=O) confirm functional groups.
- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are obtained.
Purity is assessed via HPLC with UV detection or GC-MS for volatile derivatives. and provide examples of spectroscopic characterization for structurally similar esters and acids .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of the ester group or oxidation of the cyclopropane ring. Moisture-sensitive compounds require desiccants (e.g., molecular sieves). Avoid prolonged exposure to light, as cyclopropane rings may undergo photochemical ring-opening. recommends similar storage protocols for methyl esters with amino groups, emphasizing airtight containers and controlled humidity .
Advanced Research Challenges
Q. How do cyclopropane ring strain and amino group positioning influence reactivity in nucleophilic or catalytic reactions?
- Methodological Answer : Cyclopropane’s ring strain (~27 kcal/mol) increases susceptibility to ring-opening under acidic/basic conditions or transition-metal catalysis. The amino group’s nucleophilicity can lead to intramolecular interactions with the ester carbonyl, altering reactivity. For example, in Pd-catalyzed cross-couplings, the cyclopropane may act as a directing group. Computational modeling (DFT) can predict regioselectivity, while kinetic studies (e.g., variable-temperature NMR) assess stability under reaction conditions. discusses analogous strain effects in cyclopropane derivatives during Grignard reactions .
Q. How can researchers resolve contradictions in spectroscopic data during characterization (e.g., unexpected NMR splitting or MS fragmentation)?
- Methodological Answer :
- NMR Anomalies : Use decoupling experiments or 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, unexpected splitting may arise from hindered rotation of the cyclopropane ring.
- MS Fragmentation : Compare experimental fragments with simulated spectra (e.g., using tools like CFM-ID). Contradictions may indicate impurities or tautomeric forms.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific groups. demonstrates resolving ambiguities in thiazole-containing acids via HRMS and isotopic analysis .
Q. What strategies mitigate decomposition or side reactions during storage or multi-step syntheses?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the amino group (e.g., with Boc) to prevent unwanted nucleophilic attacks.
- Low-Temperature Reactions : Perform sensitive steps (e.g., cyclopropane functionalization) at -78°C to minimize ring strain release.
- Additives : Use radical scavengers (e.g., BHT) or stabilizers (e.g., EDTA) to inhibit oxidation. and highlight similar stabilization techniques for labile methyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
